molecular formula C19H21BrN2O3S B2807932 N-(4-bromophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021040-38-9

N-(4-bromophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2807932
M. Wt: 437.35
InChI Key: JPWALPUSQHMSCQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPA belongs to the class of piperidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Scientific Research Applications

Synthesis and Biological Activity

A new series of derivatives incorporating the phenylsulfonyl piperidinyl motif have been synthesized, demonstrating promising activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. This research highlights the potential of these compounds in developing treatments for conditions associated with enzyme dysregulation (Khalid et al., 2014).

Antimicrobial Properties

Another study focused on N-substituted derivatives showing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests the compound’s potential role in addressing antibiotic resistance and developing new antimicrobial agents (Khalid et al., 2016).

Antibacterial Potentials

Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown that these compounds possess moderate antibacterial activity, particularly against Gram-negative bacterial strains. This opens avenues for new antibacterial agents with specific activity profiles (Iqbal et al., 2017).

Enzyme Inhibitory Activities

The bioactive sulfonamides bearing the piperidine nucleus have been synthesized and tested for their inhibitory activities against cholinesterase enzymes, revealing their potential for treating diseases characterized by cholinesterase dysfunction (Khalid, 2012).

Quantum Calculations and Molecular Docking

Studies involving quantum calculations and molecular docking have been employed to predict the antimicrobial activity of novel sulphonamide derivatives. This computational approach provides insight into the structure-activity relationships and potential biological activities of these compounds (Fahim & Ismael, 2019).

Molecular Docking and Enzyme Inhibition

Conventional and microwave-assisted synthesis techniques have been used to create derivatives that inhibit enzymes like carbonic anhydrase and cholinesterases. This highlights the compound's role in discovering new therapeutic agents through enzyme inhibition (Virk et al., 2018).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-17-6-4-5-13-22(17)26(24,25)18-7-2-1-3-8-18/h1-3,7-12,17H,4-6,13-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWALPUSQHMSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

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